pKa Shift Driven by Bromine Position: Impact on Ionization State and Solubility
The acidity of the hydroxyl/pyridone proton is finely tuned by the bromine position. The target compound (Br at C3) exhibits a predicted pKa of 8.06 ± 0.10, whereas the regioisomer (Br at C5, CAS 76041‑79‑7) has a predicted pKa of 7.61 ± 0.10, and the debrominated analogue 5‑(trifluoromethyl)pyridin‑2‑ol shows a pKa of 11.08 [1]. The 0.45‑unit difference between the two brominated isomers reflects the different electronic environments created by the Br and CF₃ groups relative to the ionisable centre.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.06 ± 0.10 |
| Comparator Or Baseline | 5‑Bromo‑3‑(trifluoromethyl)pyridin‑2‑ol: pKa = 7.61 ± 0.10; 5‑(trifluoromethyl)pyridin‑2‑ol: pKa = 11.08 |
| Quantified Difference | ΔpKa = +0.45 vs. regioisomer; ΔpKa = –3.02 vs. debrominated analogue |
| Conditions | Predicted values (ACD/Labs or similar algorithm); aqueous phase, 25 °C |
Why This Matters
A half‑log unit pKa difference can translate into a 2‑ to 3‑fold variation in the ionised fraction at physiological pH, directly influencing solubility, permeability, and off‑target binding in biological assays.
- [1] ChemBase. 5‑(Trifluoromethyl)pyridin‑2‑ol – Acid pKa entry. https://www.chembase.cn (accessed 2026‑04‑24). View Source
